2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine
Description
2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused ring structure, which includes both an imidazole and a pyridine ring
Properties
IUPAC Name |
2-bromo-4-chloro-1-methylimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-12-4-2-3-10-6(9)5(4)11-7(12)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJPHGBKTFBGOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=C2)Cl)N=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496955-66-9 | |
| Record name | 2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4-chloro-1-methylpyridine with formamide in the presence of a dehydrating agent. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazopyridine structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Buchwald-Hartwig couplings, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazopyridines, while coupling reactions can produce complex biaryl or heteroaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity :
Research has indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the imidazo[4,5-c]pyridine scaffold can enhance its efficacy against various bacterial strains. The presence of halogen substituents (bromine and chlorine) is known to influence biological activity and binding affinity to target sites in pathogens.
Anticancer Properties :
Preliminary studies suggest that 2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine may possess anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer lines. The mechanism often involves the modulation of signaling pathways that control cell growth and survival.
Organic Synthesis
Building Block for Complex Molecules :
The unique structure of this compound makes it an excellent building block for synthesizing more complex heterocyclic compounds. It can participate in various reactions such as nucleophilic substitutions and coupling reactions to form new carbon-nitrogen bonds. This versatility is particularly useful in developing pharmaceuticals and agrochemicals.
Material Science
Potential Use in Organic Electronics :
The imidazo[4,5-c]pyridine derivatives have been explored for their electronic properties. Their ability to act as electron donors or acceptors positions them as potential materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of halogen atoms can enhance charge mobility and stability within these applications.
Case Studies
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine
- 2-Bromo-4-chloro-1-methyl-1H-imidazo[1,2-a]pyridine
- 2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-b]pyridine
Uniqueness: 2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS No. 496955-66-9) is a heterocyclic compound belonging to the imidazopyridine family. Its unique fused ring structure, which includes both an imidazole and a pyridine ring, endows it with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C7H5BrClN3
- Molecular Weight : 246.49 g/mol
- IUPAC Name : 2-bromo-4-chloro-1-methylimidazo[4,5-c]pyridine
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing primarily on its potential as an inhibitor in various biological pathways.
Antiparasitic Activity
One notable study investigated the compound's activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound was found to exhibit significant inhibition of methionyl-tRNA synthetase, an essential enzyme for protein synthesis in the parasite. The results indicated that the compound could serve as a lead for developing new treatments for human African trypanosomiasis (HAT) due to its low toxicity to mammalian cells and potent inhibitory effects at sub-micromolar concentrations .
Comparative Biological Activity
To better understand the biological profile of this compound, it is useful to compare it with similar compounds:
The mechanism through which this compound exerts its biological effects primarily involves its interaction with specific enzymes and cellular pathways. For example:
- Inhibition of Methionyl-tRNA Synthetase : By binding to this enzyme in T. brucei, the compound disrupts protein synthesis, leading to reduced parasite viability.
Case Studies
Several case studies have documented the synthesis and evaluation of imidazopyridine derivatives:
- Synthesis and Optimization : A study optimized derivatives using structure-guided design principles to enhance their potency against T. brucei. The best compounds exhibited EC50 values significantly lower than those of initial hits .
- Antitumor Studies : Another investigation focused on related imidazopyridine compounds that demonstrated cytotoxicity in vitro against various cancer cell lines, providing insights into their potential as therapeutic agents .
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-4-chloro-1-methyl-1H-imidazo[4,5-c]pyridine?
A typical synthesis involves halogenation and alkylation steps. For example, analogous imidazo[4,5-c]pyridine derivatives are synthesized via nucleophilic substitution or cyclization reactions. In one protocol, 5-bromopyridine-2,3-diamine reacts with benzaldehyde under phase-transfer catalysis (solid-liquid) using DMF as a solvent and p-toluenesulfonic acid as a catalyst . Alternatively, acetylation of intermediates with acetyl chloride in the presence of K₂CO₃ and tetrabutylammonium bromide in DMF has been reported, followed by purification via column chromatography . Monitoring reaction progress with TLC is critical to ensure completion .
Q. Which techniques are used for structural characterization of this compound?
X-ray crystallography is the gold standard for unambiguous structural determination. The SHELX software suite (e.g., SHELXL for refinement) is widely employed to resolve bond lengths, angles, and hydrogen-bonding networks, as demonstrated in studies of related imidazo-pyridine derivatives . Complementary methods include:
Q. How can computational methods like DFT aid in understanding its molecular properties?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts optimized geometries, vibrational spectra, and electronic properties. For example, DFT has been applied to analyze tautomerism in triazolo-pyridine analogs, revealing energy differences between 1H- and 3H- tautomers and validating experimental IR/Raman data . Potential Energy Distribution (PED) calculations further quantify contributions of specific bonds to vibrational modes .
Advanced Research Questions
Q. How can synthetic yields be optimized for halogenated imidazo-pyridines?
Key strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance reaction rates in nucleophilic substitutions .
- Catalyst optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
- Temperature control : Reflux conditions (e.g., 24 hours for acetylation) ensure complete conversion while minimizing side reactions .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients effectively isolates products .
Q. How should researchers address contradictions in crystallographic data refinement?
Discrepancies in X-ray data (e.g., thermal parameters, hydrogen bonding) can arise from disorder or twinning. SHELXL’s robust refinement tools allow for:
Q. What structure-activity relationships (SAR) are critical for designing bioactive derivatives?
Imidazo[4,5-c]pyridines exhibit enhanced potency over other isomers (e.g., [4,5-b] analogs) due to improved binding interactions. Key SAR findings include:
- Substituent position : Bromine at position 2 and chlorine at position 4 enhance steric and electronic complementarity with target proteins .
- Methyl group effects : N1-methylation increases metabolic stability and bioavailability .
- Heterocyclic fusion : The imidazo-pyridine core mimics purine, enabling interactions with DNA/RNA or kinase active sites .
Q. How does tautomerism influence the compound’s reactivity and biological activity?
Tautomeric equilibria (e.g., 1H vs. 3H forms) alter electronic density and hydrogen-bonding capacity. DFT studies on triazolo-pyridines show that the 1H tautomer is energetically favored, with PED analysis confirming distinct vibrational signatures for each form . Experimental validation via NMR (e.g., downfield shifts in ¹H spectra) can identify dominant tautomers under specific conditions .
Methodological Considerations
Q. What in silico tools are recommended for predicting pharmacokinetic (PK) properties?
- QSAR models : 3D-QSAR (CoMFA/CoMSIA) correlates substituent effects with angiotensin II receptor antagonism .
- ADMET prediction : Software like SwissADME estimates lipophilicity (LogP), blood-brain barrier permeability, and metabolic stability. For example, low brain:plasma ratios in mouse models suggest limited CNS activity for related compounds .
Q. How can researchers validate computational predictions experimentally?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
